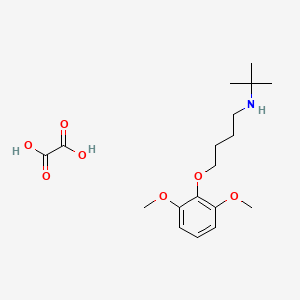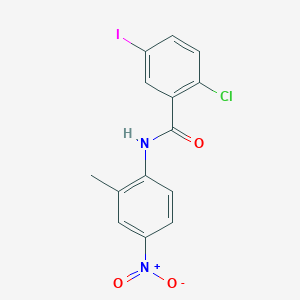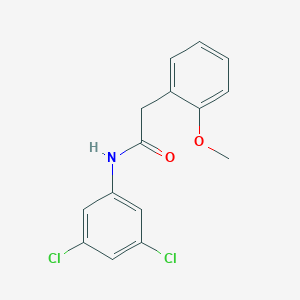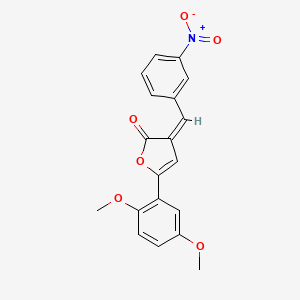
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate, also known as DMXB-A, is a compound that has been extensively researched for its potential therapeutic applications. It was first synthesized in the 1990s by a team of chemists led by Dr. David Kem at the University of Arizona. Since then, it has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate acts as an agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR has been shown to have a number of beneficial effects, including improved cognitive function, reduced inflammation, and enhanced neuroprotection.
Biochemical and Physiological Effects
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been shown to have a number of biochemical and physiological effects, including increased levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. It has also been shown to reduce levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are associated with a number of neurological and psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate as a research tool is that it is highly selective for the α7 nAChR, which allows for more targeted studies of this receptor. However, one limitation of N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate is that it has relatively poor bioavailability, which can make it difficult to administer in vivo.
将来の方向性
There are a number of potential future directions for research on N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate, including:
1. Further studies of its potential therapeutic applications in neurological and psychiatric disorders.
2. Development of more potent and selective α7 nAChR agonists based on the structure of N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate.
3. Investigation of the role of the α7 nAChR in other physiological processes, such as immune function and inflammation.
4. Studies of the pharmacokinetics and pharmacodynamics of N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate in vivo, in order to better understand its potential clinical applications.
Conclusion
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate is a compound that has shown great promise as a research tool and potential therapeutic agent. Its selective agonism of the α7 nAChR has led to numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Further research is needed to fully understand the potential of this compound for the treatment of neurological and psychiatric disorders.
合成法
The synthesis of N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate involves several steps, starting with the reaction of tert-butylamine with 2,6-dimethoxyphenol to form the intermediate tert-butyl-2,6-dimethoxyphenol. This intermediate is then reacted with 1-chlorobutane to form the final product, N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine. The compound is then converted to its oxalate salt form by reacting it with oxalic acid.
科学的研究の応用
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. It has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-oxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
N-tert-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-16(2,3)17-11-6-7-12-20-15-13(18-4)9-8-10-14(15)19-5;3-1(4)2(5)6/h8-10,17H,6-7,11-12H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFZMFWYCWNZAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=C(C=CC=C1OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4974960.png)
![2-(1-naphthyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4974970.png)
![2-[2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B4974980.png)
![2-(4-chlorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4974987.png)
![1-methyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4974990.png)
![N-({[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4974991.png)
![N-[(3-methyl-4-pyridinyl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4974999.png)
![6-(4-hydroxy-3-methoxyphenyl)-11-methyl-9-oxo-7,9-dihydro-6H-pyrido[2,1-d][1,5]benzothiazepine-8-carboxylic acid](/img/structure/B4975003.png)

![2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate](/img/structure/B4975017.png)


![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4975047.png)
